

# 2-Ethoxybenzoic Acid: A Comprehensive Physicochemical Profile

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## Compound of Interest

Compound Name: 2-Ethoxybenzoic acid

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This technical guide provides an in-depth overview of the core physicochemical properties of **2-Ethoxybenzoic acid**, a versatile aromatic compound with applications in pharmaceuticals and materials science. This document summarizes key quantitative data, outlines detailed experimental methodologies for property determination, and presents a logical workflow for its analysis.

## Core Physicochemical Properties

**2-Ethoxybenzoic acid**, also known as o-Ethylsalicylic acid, is a derivative of benzoic acid. Its chemical structure, featuring both a carboxylic acid and an ethoxy group on the benzene ring, dictates its reactivity and solubility characteristics.<sup>[1]</sup>

## Quantitative Data Summary

The following tables summarize the key physicochemical properties of **2-Ethoxybenzoic acid**.

Identifier	Value	Source
IUPAC Name	2-Ethoxybenzoic acid	[2]
CAS Number	134-11-2	[3]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub>	[1]
Molecular Weight	166.17 g/mol	[1][3]
SMILES	CCOc1ccccc1C(O)=O	[3]
InChI Key	XDZMPRGFOOFSBL-UHFFFAOYSA-N	[3]

Property	Value	Conditions	Source
Melting Point	19.3-19.5 °C	[1][3][4]	
Boiling Point	174-176 °C	at 15 mmHg	[1][3][4]
301.3 °C	at 760 mmHg	[5]	
Density	1.105 g/mL	at 25 °C	[1][3][4]
pKa	4.21	at 20 °C	[2][4]
logP (o/w)	1.295	at 25 °C	[4]
Water Solubility	Soluble	[4]	
Solubility in other solvents	Soluble in 95% ethanol and ether.	[2][3]	
Refractive Index	1.54	at 20 °C	[1][3]
Vapor Pressure	0.281 Pa	at 25 °C	[4]
Flash Point	>110 °C (>230 °F)	[4]	

## Experimental Protocols for Physicochemical Property Determination

The following sections detail the standardized methodologies for determining the key physicochemical properties of **2-Ethoxybenzoic acid**.

## Melting Point/Melting Range Determination (OECD 102 / USP <741>)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs.<sup>[6]</sup> For pharmacopeial purposes, the melting range is the temperature range over which the substance melts.<sup>[7]</sup>

Methodology: Capillary Method<sup>[6]</sup>

- **Sample Preparation:** A small amount of finely powdered, dried **2-Ethoxybenzoic acid** is introduced into a capillary tube, which is sealed at one end. The sample is compacted to a height of 2.5-3.5 mm.<sup>[5]</sup>
- **Apparatus:** A calibrated melting point apparatus consisting of a heated block or a liquid bath with a suitable stirring device and an accurate thermometer is used.<sup>[6]</sup><sup>[7]</sup>
- **Procedure:** The capillary tube is placed in the apparatus. The temperature is raised at a controlled rate, typically 1-2°C per minute, when approaching the expected melting point.<sup>[7]</sup>
- **Data Recording:** The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely melted are recorded to define the melting range.<sup>[7]</sup>

## Boiling Point Determination (OECD 103)

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.<sup>[8]</sup><sup>[9]</sup>

Methodology: Ebulliometer Method<sup>[8]</sup>

- **Apparatus:** An ebulliometer, an instrument specifically designed for precise boiling point measurements, is used. This apparatus typically includes a boiling flask, a condenser, and a calibrated thermometer or temperature sensor.

- Procedure: A sample of **2-Ethoxybenzoic acid** is placed in the boiling flask. The substance is heated, and the temperature of the vapor-liquid equilibrium is measured.
- Data Recording: The constant temperature observed during boiling is recorded as the boiling point. Pressure correction may be necessary if the determination is not carried out at standard atmospheric pressure.

## Water Solubility Determination (OECD 105)

Water solubility is defined as the saturation mass concentration of the substance in water at a given temperature.[\[4\]](#)[\[10\]](#)

Methodology: Flask Method[\[11\]](#)

- Sample Preparation: A surplus amount of **2-Ethoxybenzoic acid** is added to a known volume of distilled water in a flask.
- Equilibration: The flask is agitated at a constant temperature (e.g.,  $20 \pm 0.5$  °C) for a sufficient period to reach equilibrium.[\[10\]](#)
- Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.
- Analysis: The concentration of **2-Ethoxybenzoic acid** in the aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

## pKa Determination (OECD 112)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution.[\[12\]](#)[\[13\]](#)

Methodology: Potentiometric Titration[\[14\]](#)[\[15\]](#)

- Sample Preparation: A solution of **2-Ethoxybenzoic acid** of known concentration (e.g., 1 mM) is prepared in a suitable solvent, often a mixture of water and a co-solvent if solubility is a concern.[\[14\]](#)[\[16\]](#) The ionic strength is kept constant using a background electrolyte like KCl.[\[14\]](#)

- Apparatus: A calibrated pH meter with a glass electrode and a precise burette are used.
- Procedure: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is measured after each addition of the titrant.[14][16]
- Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[15]

Methodology: Spectrophotometric Method[17][18]

- Principle: This method is applicable if the protonated and deprotonated forms of the substance exhibit different UV-Vis absorption spectra.
- Sample Preparation: A series of solutions of **2-Ethoxybenzoic acid** are prepared in buffers of known pH.
- Measurement: The absorbance of each solution is measured at a wavelength where the two forms of the molecule have different molar absorptivities.
- Data Analysis: The ratio of the concentrations of the deprotonated and protonated forms is calculated from the absorbance measurements. The pKa is then determined by plotting the logarithm of this ratio against the pH.[17]

## logP (n-Octanol/Water Partition Coefficient) Determination (OECD 107)

The partition coefficient (P) is the ratio of the equilibrium concentrations of a substance in a two-phase system of two immiscible solvents, typically n-octanol and water. logP is the logarithm of this ratio.[19][20]

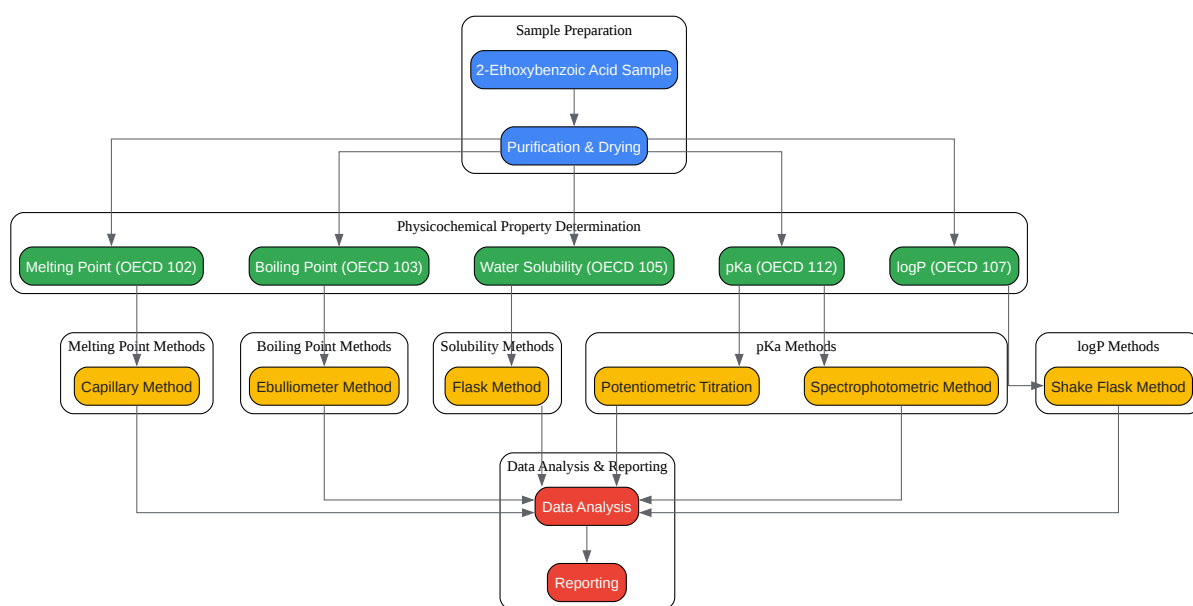
Methodology: Shake Flask Method[19][21]

- Sample Preparation: A known amount of **2-Ethoxybenzoic acid** is dissolved in either n-octanol or water, whichever is more appropriate for its solubility. This solution is then mixed with the other solvent in a separation funnel.

- Equilibration: The mixture is shaken until equilibrium is reached. The temperature should be kept constant.[21]
- Phase Separation: The two phases are separated, typically by centrifugation to ensure complete separation.[19]
- Analysis: The concentration of **2-Ethoxybenzoic acid** in each phase is determined by a suitable analytical technique (e.g., HPLC, GC).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.

## Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of **2-Ethoxybenzoic acid**.



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Caption: Workflow for Physicochemical Property Determination.

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